Pretilachlor
Overview
Description
Pretilachlor is a systemic herbicide belonging to the chloroacetamide group, widely used in rice fields for the control of annual weeds. It is a selective pre-emergence herbicide effective against annual grasses, sedges, and broad-leaved weeds. Pretilachlor's mode of action involves interfering with cell division, which is why it is effective in controlling grassy weeds in rice fields without significantly affecting the rice plants themselves .
Synthesis Analysis
Molecular Structure Analysis
Pretilachlor has the molecular structure 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide. This structure includes a chloroacetamide moiety, which is essential for its herbicidal activity. The presence of the diethylphenyl group and the propoxyethyl group likely influences its solubility and interaction with plant enzymes .
Chemical Reactions Analysis
The chemical reactions involving pretilachlor primarily include its interaction with soil and plant biochemistry. In plants, pretilachlor induces the accumulation of phytoalexins, which are antimicrobial and often antioxidative substances. This accumulation is related to the herbicide concentration and exposure period and can lead to necrotic lesions on rice leaves . In the soil, pretilachlor undergoes degradation, with its dissipation rate following first-order kinetics. The degradation process is influenced by environmental conditions such as temperature, moisture, and microbial activity .
Physical and Chemical Properties Analysis
Pretilachlor's physical and chemical properties include its adsorption in soil and water, its degradation rate, and its effect on non-target organisms. In paddy water, pretilachlor concentration decreases significantly within the first three weeks after treatment, mainly due to degradation. The herbicide's concentration in sediment increases after treatment, indicating adsorption to the sediment particles. The average half-life of pretilachlor in water and sediment varies depending on the year of study, suggesting environmental factors play a role in its persistence . Pretilachlor's application at very high doses negatively impacts soil enzymes, indicating that while it may be safe at recommended doses, it can cause detrimental effects at higher concentrations .
Relevant Case Studies
Several case studies highlight the effects of pretilachlor on non-target organisms and its potential toxicity. For instance, pretilachlor at ten times the recommended dose significantly reduced the number of bacteria, actinomycetes, fungi, nitrogen fixers, and microbial biomass carbon in tropical rice soil . In aquatic environments, pretilachlor has been shown to be toxic to fishes, affecting their behavior and survival . Additionally, pretilachlor can simulate organophosphorus toxicity in humans when ingested, posing a significant challenge to clinicians during management . Furthermore, pretilachlor has the potential to induce endocrine disruption, oxidative stress, apoptosis, and immunotoxicity during zebrafish embryo development .
Scientific Research Applications
Toxicity to Aquatic Life : Pretilachlor is toxic to fish, as demonstrated in a study on Clarias batrachus. Exposure to the herbicide significantly affected the fish's behavior, such as increased buccal and burst swimming movements, and decreased feeding attempts (Soni & Verma, 2018).
Electrochemical Degradation Pathways : Research on the electrochemical degradation of pretilachlor reveals effective removal of the herbicide and its transformation into intermediates through processes like hydroxylation, oxidation, dechlorination, and C-O and C-N bond cleavage (Wei et al., 2011).
Impact on Soil Microbes : Pretilachlor's effect on soil microbes was studied under controlled conditions, showing that at high doses, it significantly reduced the number of bacteria, actinomycetes, fungi, and nitrogen fixers (Sahoo et al., 2016).
Persistence in Paddy Fields : Long-term application of pretilachlor in paddy fields did not show dangerous accumulation in the soil or crops, indicating its safe use in rice-wheat cropping systems (Kaur et al., 2017).
Bioavailability in Aquatic Environments : The bioavailability of pretilachlor in paddy water and soil was assessed, indicating its rapid dissipation in water and potential risk to aquatic plants like Lemna gibba (RajaRajeswari et al., 2013).
Dissipation in Water and Sediment : A study in Italy revealed that pretilachlor concentration in paddy water decreased significantly within three weeks of application, with its concentration in sediment peaking 5-6 days after treatment (Vidotto et al., 2004).
Endocrine Disruption in Zebrafish : Pretilachlor exposure induced endocrine disruption, oxidative stress, apoptosis, and immunotoxicity in zebrafish embryos, affecting various physiological pathways (Jiang et al., 2016).
Effect on Herbicide Loss in Rice Paddies : The loss of pretilachlor in rice paddies was mainly caused by percolation, with loss increasing proportionally with the percolation rate (Sudo et al., 2012).
Impact on Reproductive Physiology in Fish : Chronic exposure to pretilachlor in Clarias batrachus affected reproductive physiology, with significant changes in plasma sex steroid profiles, vitellogenin concentration, and gonadal aromatase activity (Soni & Verma, 2020).
Soil Enzyme Activities : Application of pretilachlor in tropical rice soil caused short-term transitory changes in soil enzyme parameters, affecting enzymes like dehydrogenase, fluorescein diacetate hydrolase, β-glucosidase, urease, and alkaline phosphatase (Sahoo et al., 2017).
Safety And Hazards
Pretilachlor is toxic if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling Pretilachlor .
properties
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-4-11-21-12-10-19(16(20)13-18)17-14(5-2)8-7-9-15(17)6-3/h7-9H,4-6,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGTOIOYRQOHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058112 | |
Record name | Pretilachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pretilachlor | |
CAS RN |
51218-49-6 | |
Record name | Pretilachlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51218-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pretilachlor [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pretilachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRETILACHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617K7LM10D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.